molecular formula C17H11ClN2O5 B3745097 methyl 1-(2-chloro-5-nitrobenzoyl)-1H-indole-3-carboxylate

methyl 1-(2-chloro-5-nitrobenzoyl)-1H-indole-3-carboxylate

Cat. No.: B3745097
M. Wt: 358.7 g/mol
InChI Key: PBWIPGIKGLPJJA-UHFFFAOYSA-N
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Description

The compound “methyl 1-(2-chloro-5-nitrobenzoyl)-1H-indole-3-carboxylate” is a complex organic molecule that contains several functional groups. It has a methyl ester group (-COOCH3), a nitro group (-NO2), a chloro group (-Cl), and an indole group (a bicyclic structure consisting of a benzene ring fused to a pyrrole ring) .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups and a bicyclic ring. The exact structure would depend on the positions of these groups on the rings .


Chemical Reactions Analysis

The compound could potentially undergo several types of reactions, including reactions at the ester group (like hydrolysis or transesterification), reactions at the nitro group (like reduction to an amine), and reactions at the chloro group (like substitution reactions) .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Properties like solubility, melting point, boiling point, and reactivity could be predicted based on the functional groups present .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use, which is not specified. If it’s intended for use as a drug, for example, the mechanism would depend on the specific biological target of the drug .

Future Directions

The future directions for research on this compound would depend on its intended use. If it’s a potential drug, for example, future research could involve testing its efficacy and safety in cell cultures and animal models .

Properties

IUPAC Name

methyl 1-(2-chloro-5-nitrobenzoyl)indole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClN2O5/c1-25-17(22)13-9-19(15-5-3-2-4-11(13)15)16(21)12-8-10(20(23)24)6-7-14(12)18/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBWIPGIKGLPJJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN(C2=CC=CC=C21)C(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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